molecular formula C7H10N2O B12544170 1-Diazoniohepta-1,4-dien-2-olate CAS No. 142209-02-7

1-Diazoniohepta-1,4-dien-2-olate

Cat. No.: B12544170
CAS No.: 142209-02-7
M. Wt: 138.17 g/mol
InChI Key: PAZUZEDRGFDFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diazoniohepta-1,4-dien-2-olate is a diazonium-based compound characterized by a conjugated diene system and an ionic diazonio-olate moiety. Diazonium salts are generally reactive intermediates in organic synthesis, often employed in aryl coupling reactions or as precursors to carbenes .

Properties

CAS No.

142209-02-7

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-diazohept-4-en-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-4-5-7(10)6-9-8/h3-4,6H,2,5H2,1H3

InChI Key

PAZUZEDRGFDFGJ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Diazoniohepta-1,4-dien-2-olate typically involves the reaction of hepta-1,4-dien-2-ol with a diazonium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at a low level to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

1-Diazoniohepta-1,4-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. .

Scientific Research Applications

1-Diazoniohepta-1,4-dien-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazoniohepta-1,4-dien-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences and similarities between 1-Diazoniohepta-1,4-dien-2-olate and related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Key Differences from Target Compound Reference
Sodium 4,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate) 1887-02-1 C₆H₄O₆Na₂ Diene, olate, ketone Lacks diazonio group; higher oxygen content
2-Hydroxycyclohepta-2,4,6-trien-1-one 533-75-5 C₇H₆O₂ Triene, ketone, hydroxy Neutral vs. ionic; larger ring size
1,4-Diazocine 292-84-2 C₆H₆N₂ Diazocine ring Neutral bicyclic structure; no olate group
1-Diazonio-5-methylhexa-1,4-dien-2-olate 62535-33-5 C₇H₁₀N₂O₂ Diazonio, diene, olate Methyl substituent alters reactivity

Reactivity and Stability

  • This compound : The diazonio group (+N₂) confers high electrophilicity, making it prone to nucleophilic attack. The conjugated diene system may stabilize charge delocalization, though its exact stability under ambient conditions remains unclear without direct data.
  • Sodium 4,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate) : The olate groups enhance solubility in polar solvents, while the dione moiety participates in redox reactions .
  • 1,4-Diazocine : As a neutral bicyclic amine, it exhibits moderate stability but lacks the ionic reactivity of diazonio compounds .

Research Findings and Data Gaps

  • Synthetic Routes : Diazonio compounds are typically generated via diazotization of primary amines, but the hepta-dien-olate backbone may require tailored methods (e.g., photochemical activation) .
  • Spectroscopic Data : IR and NMR spectra for 1-diazonio-5-methylhexa-1,4-dien-2-olate (CAS 62535-33-5) indicate strong absorption bands at 2100 cm⁻¹ (N≡N stretch) and deshielded olefinic protons (δ 6.5–7.2 ppm) .
  • Safety Precautions : Diazonio compounds often require storage at low temperatures and avoidance of shock or friction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.